戊内酯

描述

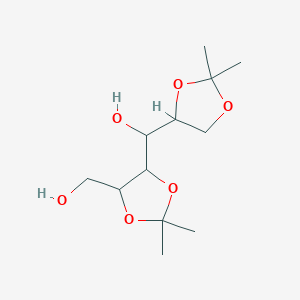

Pivalolactone, also known as α,α-dimethyl-β-propiolactone, is a monomeric lactone that can be polymerized into polypivalolactone, a linear polyester with a range of molecular weights. It has been extensively studied for its applications in the fiber and plastics fields due to its high degree of crystallinity, thermal stability, and resistance to hydrolysis, heat, and chemicals. Pivalolactone-based polymers exhibit excellent weathering properties and high elastic recovery, making them valuable in various industrial applications (Oosterhof, 1974).

Synthesis Analysis

The synthesis of pivalolactone involves the ring-opening polymerization of the lactone to form polypivalolactone. This process has been achieved through both nucleophilic and electrophilic ring-opening polymerization methods. Pivalolactone can also be co-polymerized with other monomers, such as isobutylene, to create block copolymers with amorphous rubbery and crystalline segments, demonstrating the versatility of pivalolactone in polymer synthesis (Kwon et al., 2002).

Molecular Structure Analysis

Polypivalolactone is characterized by a high degree of crystallinity and a crystalline melting point, attributes that are crucial for its physical properties and applications. The molecular structure, including the arrangement of molecular chains and crystalline structure, significantly influences its mechanical properties and stability. The crystallinity and molecular weight of the polymer are key factors in determining its suitability for various applications, from fibers to molded articles (Oosterhof, 1974).

Chemical Reactions and Properties

Pivalolactone undergoes rapid ring-opening polymerization, which is initiated and propagated anionically under relatively mild conditions. This process is driven by the relief of the strain in the four-membered ring of pivalolactone, resulting in a polymer that is high melting, thermally and hydrolytically stable, and highly crystalline. The polymer's stability and resistance to environmental factors make it an attractive material for various applications (Sundet & Thamm, 1977).

Physical Properties Analysis

The physical properties of pivalolactone-based polymers, such as glass-transition temperature, rheological characteristics, and crystalline melting point, contribute to their potential use in the fiber and plastics field. These properties are determined by the polymer's molecular weight, degree of crystallinity, and molecular structure. The high thermal stability and resistance to hydrolysis, heat, and chemicals of pivalolactone-based polymers are advantageous for creating durable and long-lasting products (Oosterhof, 1974).

Chemical Properties Analysis

The chemical stability of pivalolactone and its polymers under various conditions is a key attribute for their application in different environments. The polymer's resistance to degradation by heat, chemicals, and hydrolysis is crucial for its performance in outdoor applications and its compatibility with other materials in composite forms. The anionic polymerization mechanism of pivalolactone and the formation of block copolymers further illustrate the versatility of this monomer in creating materials with tailored properties (Sundet & Thamm, 1977).

科学研究应用

制备嵌段共聚物:Pivalolactone可用于制备含有长pivalolactone段和聚丙烯腈二羧酸酯(Yamashita, Nakamura, & Kojima, 1973)的嵌段共聚物。

质谱分析:它及其聚合物具有用于研究聚合物降解产物特性的特点(Wiley, 1970)。

致癌性研究:发现Pivalolactone在Fischer 344大鼠中具有致癌性(National Cancer Institute, 1978)。

热稳定性和耐性能:聚pivalolactone具有高热稳定性和耐水解、耐热和耐化学品性能(Oosterhof, 1974)。

生产脂肪族聚酯:其聚合产生高度成熟、热稳定和耐水解、高结晶度的脂肪族聚酯(Sundet & Thamm, 1977)。

信息系统中的不确定性管理:Pivalolactone-异戊二烯和/或丁二烯共聚物可用于这个领域(Motro & Smets, 2011)。

热性能:聚(pivalolactone)的玻璃化转变温度为260K,在Tg时的热容变化为38.8 J/(K mol) (Grȩbowicz, Varma-Nair, & Wunderlich, 1992)。

力学性能:PPVL是一种高结晶度的脂肪族聚酯,其力学性能与PET和聚酰胺6相当(Tijsma, Does, Bantjes, & Vulic, 1994)。

热塑性弹性体:聚(丙烯酸乙酯)接枝体系可产生高质量的热塑性弹性体(Thamm, Buck, Caywood, Meyer, & Anderson, 1977)。

单体分子取代位点的影响:其聚合产生受单体分子中取代位点影响的开链聚合物和环状寡聚物 (Kurcok等,1995)。

生产非晶橡胶/结晶聚合物:聚异丁烯-b-戊内酯嵌段共聚物用于这种生产(Kwon, Faust, Chen, & Thomas, 2002)。

与聚(2,6-二甲基苯氧基)接枝共聚物:这些共聚物基于PVL段/接枝和羧化显示不同的结晶序 (Bell & Wakelyn, 1988)。

接枝共聚物的独特形态:Pivalolactone接枝共聚物具有独特的形态,是一种新型热塑性弹性体(Buck, 1977)。

引发聚合:四元磷化合物在引发其聚合过程中比三元磷化合物更活跃(Bier & Vollkommer, 1979)。

热降解中的催化作用:氧化镁是聚(pivalolactone)热降解为环状寡聚物的活性催化剂 (Lüderwald & Sauer, 1981)。

三嵌段寡聚物中的微相分离:当聚(pivalolactone)硬段长度增加时发生(Wagener & Matayabas, 1992)。

生物降解速率:随着a-PHB-b-PPVL共聚物的结晶度增加而增加(Scandola et al., 1997)。

阴离子聚合:通过烷氧基或羧酸盐传播中心进行 (Jedliński等,1995)。

聚酯-聚碳酸酯混合物:聚碳酸酯与聚(偏戊内酯)完全不相溶,而聚(2,2-二甲基-1,3-丙二酸丁酯)由于减少了屏蔽效应而部分相容 (Cruz, Barlow, & Paul, 1979)。

属性

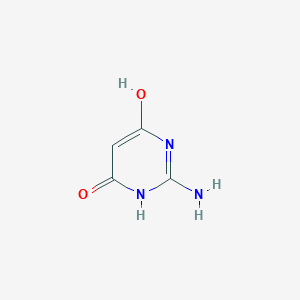

IUPAC Name |

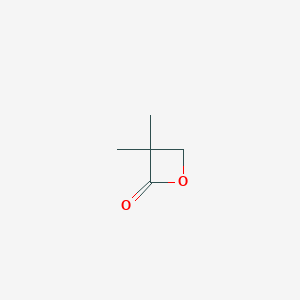

3,3-dimethyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKFLOVGORAZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24969-13-9 | |

| Record name | 2-Oxetanone, 3,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24969-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021171 | |

| Record name | Pivalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pivalolactone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pivalolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Pivalolactone | |

CAS RN |

1955-45-9 | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pivalolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxetanone, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pivalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIVALOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6813U5R1GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIVALOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B16499.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)